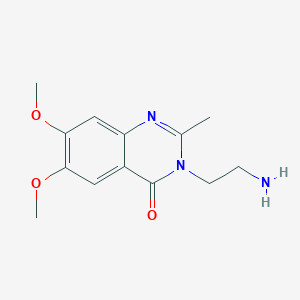

3-(2-aminoethyl)-6,7-dimethoxy-2-methylquinazolin-4(3H)-one

Description

Properties

IUPAC Name |

3-(2-aminoethyl)-6,7-dimethoxy-2-methylquinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3/c1-8-15-10-7-12(19-3)11(18-2)6-9(10)13(17)16(8)5-4-14/h6-7H,4-5,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXHDKOAVEWSMNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2C(=O)N1CCN)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-aminoethyl)-6,7-dimethoxy-2-methylquinazolin-4(3H)-one typically involves the following steps:

Starting Materials: The synthesis begins with 2-amino-3,4-dimethoxybenzoic acid and 2-methyl-3,4-dihydroquinazolin-4-one.

Formation of Intermediate: The 2-amino-3,4-dimethoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride.

Cyclization: The acid chloride is then reacted with 2-methyl-3,4-dihydroquinazolin-4-one in the presence of a base such as triethylamine to form the quinazolinone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Thiourea Derivative Formation

The aminoethyl group in 56 undergoes nucleophilic addition with arylisothiocyanates at ambient temperature to yield substituted thiourea derivatives (57–66 ) . This reaction exploits the primary amine’s reactivity to form stable thiourea linkages, critical for modulating biological activity.

General Reaction :

Table 1: Thiourea Derivatives and Anti-Inflammatory Activity

| Compound | Arylisothiocyanate (Ar-NCS) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|---|

| 57 | 4-Fluorophenyl | 65 | 75 |

| 60 | 3-Nitrophenyl | 78 | 89 |

| 62 | 4-Chlorophenyl | 72 | 83 |

| 66 | 2-Methoxyphenyl | 68 | 80 |

Data sourced from ; tested at 10 µg/mL concentration vs. dexamethasone (1 µg/mL).

Structural Modifications and Reaction Optimization

-

Microwave-Assisted Synthesis : While not directly reported for 56 , analogous quinazolinones (e.g., 3-amino-2-methyl derivatives) are synthesized via microwave irradiation (120–150°C, 20–33 minutes), suggesting potential applicability for scaling 56 ’s derivatives .

-

Solvent Systems : Thiourea formation uses polar aprotic solvents (e.g., DMF or THF), with purification via recrystallization or column chromatography .

Biological Implications of Functionalization

The thiourea derivatives exhibit enhanced anti-inflammatory activity compared to the parent compound 56 , with 60 and 62 showing superior inhibition of TNF-α (78%, 72%) and IL-6 (89%, 83%) . This highlights the role of the thiourea moiety in improving bioactivity.

Stability and Reactivity Considerations

-

The methoxy groups at positions 6 and 7 stabilize the quinazolinone core against oxidation .

-

The aminoethyl side chain’s primary amine is susceptible to acylation or sulfonation, though these reactions are not explicitly documented in the literature reviewed.

Comparative Analysis with Analogues

-

Substituent Effects : Electron-withdrawing groups (e.g., nitro in 60 ) enhance TNF-α inhibition, while electron-donating groups (e.g., methoxy in 66 ) favor IL-6 suppression .

-

Core Modifications : Replacement of the methyl group at position 2 (e.g., with halogens) alters electronic properties but is not reported for 56 .

Future Reaction Prospects

-

Cross-Coupling Reactions : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) could introduce aryl/heteroaryl groups at position 3, leveraging the aminoethyl arm as a directing group .

-

Peptide Conjugation : The aminoethyl group may facilitate peptide coupling via EDC/HOBt chemistry for targeted drug delivery systems.

Scientific Research Applications

Synthesis of 3-(2-aminoethyl)-6,7-dimethoxy-2-methylquinazolin-4(3H)-one

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis begins with 2-amino-3,4-dimethoxybenzoic acid and 2-methyl-3,4-dihydroquinazolin-4-one.

- Formation of Intermediate : The acid is converted to its corresponding acid chloride using thionyl chloride.

- Cyclization : The acid chloride is reacted with 2-methyl-3,4-dihydroquinazolin-4-one in the presence of a base like triethylamine to form the quinazolinone core.

This synthetic pathway allows for the efficient production of the compound with high yields and purity, making it suitable for further biological evaluations .

Biological Activities

The compound exhibits several biological activities that make it a candidate for therapeutic applications:

Antimicrobial Activity

Research has indicated that derivatives of quinazolinones possess significant antimicrobial properties. Studies have shown that compounds similar to this compound exhibit activity against various bacterial and fungal strains. For instance, certain synthesized compounds demonstrated effective inhibition against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting potential as antibacterial agents .

Anticancer Properties

The quinazolinone derivatives have been evaluated for anticancer activity. In vitro studies have demonstrated that these compounds can inhibit the growth of cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC50 values for some derivatives ranged from 1.9 to 7.52 µg/mL, indicating potent antiproliferative effects . The mechanism of action may involve the inhibition of specific enzymes or pathways associated with cancer cell proliferation.

Acetylcholinesterase Inhibition

Some studies have indicated that quinazolinone derivatives can act as acetylcholinesterase inhibitors, which are relevant in treating neurodegenerative diseases like Alzheimer’s disease. This inhibition could help increase acetylcholine levels in the brain, potentially improving cognitive function .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of quinazolinone derivatives:

- Antimicrobial Studies : A study highlighted the antimicrobial efficacy of synthesized quinazolinones against Mycobacterium smegmatis, showcasing their potential as future antituberculosis agents .

- Anticancer Activity : Another research effort focused on evaluating the anticancer properties of similar compounds, finding significant inhibitory effects on cancer cell proliferation .

These case studies underline the importance of continued research into this class of compounds for their therapeutic potential.

Mechanism of Action

The mechanism of action of 3-(2-aminoethyl)-6,7-dimethoxy-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes or receptors involved in disease pathways.

Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Thiourea Derivatives (Compounds 57–66)

- Structural Feature: The 2-aminoethyl group in compound 56 allows for the introduction of arylisothiocyanate-derived thiourea moieties.

- Activity : Derivatives 60 and 62 (with optimized aryl groups) showed enhanced cytokine inhibition, while 57 and 64 exhibited modest activity (IL-6: 67% and 62%; TNF-α: 52% and 50%) . This suggests that electron-rich or bulky aryl groups in the thiourea moiety improve target engagement.

2-Chloromethyl-6,7-dimethoxyquinazolin-4(3H)-one (Compound 3m)

6,7-Dimethoxy-2-phenylquinazolin-4(3H)-one (Compound 3h)

3-Amino-6,7-dimethoxy-4(3H)-quinazolinone

- Structural Feature: A simple amino group replaces the aminoethyl chain at position 3.

- Physicochemical Properties : Molecular weight: 221.22 g/mol; density: 1.40 g/cm³ .

- Comparison : The shorter side chain likely diminishes hydrogen-bonding capacity, reducing cytokine inhibition efficacy compared to compound 56 .

Structural Impact on Physicochemical and Spectral Properties

Key Findings and Implications

- Aminoethyl Side Chain: Critical for anti-inflammatory activity, as its removal or replacement (e.g., in 3m or the 3-amino analog) reduces cytokine inhibition .

- Thiourea Modifications : Electron-donating substituents on the aryl group enhance activity, suggesting a role in hydrogen bonding or hydrophobic interactions .

- Steric and Electronic Effects : Bulky groups (e.g., phenyl in 3h ) improve thermal stability but may compromise solubility, highlighting a trade-off between physicochemical and biological properties .

Biological Activity

3-(2-aminoethyl)-6,7-dimethoxy-2-methylquinazolin-4(3H)-one is a quinazolinone derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

- Molecular Formula : C13H17N3O3

- Molecular Weight : 263.29 g/mol

- Structure : The compound features a quinazolinone core with two methoxy groups and an aminoethyl side chain, which may influence its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinazolinone derivatives. For instance, compounds similar to this compound have shown significant antibacterial effects against various gram-positive and gram-negative bacteria.

| Compound | Activity Type | Target Organisms | Reference |

|---|---|---|---|

| This compound | Antibacterial | Gram-positive and Gram-negative bacteria | |

| Novel derivatives | Antifungal | Various fungal strains |

The presence of methoxy groups in the structure has been linked to enhanced antimicrobial efficacy, as demonstrated in comparative studies of related compounds .

Anticancer Activity

The anticancer properties of quinazolinone derivatives are well-documented. This compound has been studied for its inhibitory effects on various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF7 | 0.20 ± 0.02 | Inhibition of CDK2 and EGFR kinases | |

| A2780 | 0.177 ± 0.032 | Inhibition of HER2 and VEGFR2 kinases |

In vitro studies indicate that this compound exhibits potent cytotoxicity against breast cancer (MCF7) and ovarian cancer (A2780) cell lines through mechanisms involving the inhibition of key protein kinases such as CDK2 and EGFR .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. It has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in various models.

These findings suggest that the compound could serve as a lead for developing new anti-inflammatory agents.

Case Studies

Several case studies have been conducted to evaluate the biological activity of quinazolinone derivatives:

- Antimicrobial Efficacy : A study assessed the antibacterial activity of various synthesized quinazolinones against common pathogens. The results indicated that compounds with specific substitutions exhibited enhanced activity against both gram-positive and gram-negative bacteria .

- Cytotoxicity in Cancer Models : Another study focused on the cytotoxic effects of a series of quinazolinones on MCF7 and A2780 cell lines. The results demonstrated significant IC50 values indicating strong potential for these compounds in cancer therapy .

Q & A

Q. What are the established synthetic routes for 3-(2-aminoethyl)-6,7-dimethoxy-2-methylquinazolin-4(3H)-one?

The compound is synthesized via a two-step process. First, 6,7-dimethoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one (precursor) is reacted with 1,2-ethylenediamine under reflux for 2 hours to yield the target compound. This method emphasizes the use of nucleophilic ring-opening reactions of oxazinones with diamines, followed by purification via recrystallization . Alternative routes involve alkylation of quinazolinone intermediates with chloroethylamine derivatives, as seen in structurally similar compounds .

Q. Which spectroscopic and analytical methods are used to characterize this compound?

Key techniques include:

Q. What are the key intermediates in its synthesis?

Critical intermediates include:

Q. What are the known biological targets or activities of this compound?

The compound and its thiourea derivatives exhibit inhibitory activity against pro-inflammatory cytokines like TNF-α and IL-6. For example, derivatives showed 72–89% inhibition at 10 µg/mL in vitro, outperforming dexamethasone in some cases .

Advanced Research Questions

Q. How to design experiments to evaluate the anti-inflammatory activity of this compound?

- In vitro assays : Use LPS-stimulated macrophage models (e.g., RAW 264.7 cells) to measure TNF-α/IL-6 suppression via ELISA .

- Dose-response studies : Test concentrations ranging from 1–100 µM to establish IC50 values.

- Controls : Include dexamethasone (positive control) and vehicle-treated cells (negative control).

- Cytotoxicity screening : Employ MTT assays to rule out nonspecific cell death .

Q. How can contradictions in biological activity data among derivatives be resolved?

- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., electron-withdrawing vs. donating groups on aryl rings) .

- Molecular docking : Use software like AutoDock to assess binding affinity to TNF-α/IL-6 receptors and identify critical interactions (e.g., hydrogen bonding with the aminoethyl group) .

- Statistical validation : Apply ANOVA or multivariate regression to isolate variables influencing activity .

Q. What computational methods assist in understanding its structure-activity relationship?

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

- Molecular dynamics simulations : Model ligand-receptor interactions over time to assess stability .

- QSAR modeling : Corrogate physicochemical descriptors (logP, polar surface area) with bioactivity data .

Q. How can reaction conditions be optimized for higher yields or purity?

- Solvent screening : Test polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates .

- Catalyst optimization : Evaluate bases like K2CO3 or Et3N for deprotonation in alkylation steps .

- Temperature control : Reflux at 80–100°C for ring-opening reactions, followed by gradual cooling to crystallize pure product .

Q. How to analyze substituent effects on bioactivity using synthetic derivatives?

- Analog synthesis : Introduce substituents (e.g., halogens, methoxy groups) at positions 6 and 7 to modulate electron density .

- Bioisosteric replacement : Replace the thiourea moiety with urea or sulfonamide groups to assess tolerance .

- Pharmacophore mapping : Identify essential features (e.g., hydrogen bond donors from the aminoethyl group) using software like Schrödinger .

Q. What strategies are used for structural elucidation via X-ray crystallography?

- Crystal growth : Optimize solvent systems (e.g., DMSO/water) to obtain diffraction-quality crystals.

- SHELX refinement : Use SHELXL for structure solution and refinement, leveraging intensity data from modern CCD detectors .

- Validation tools : Check geometric parameters (bond lengths, angles) with CCDC Mercury to ensure accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.